4-[2-(Pyridin-3-yl)acetamido]benzoic acid
Description
4-[2-(Pyridin-3-yl)acetamido]benzoic acid (C₁₄H₁₂N₂O₃, molecular weight 256.26 g/mol) is a benzoic acid derivative featuring a pyridin-3-yl group linked via an acetamido spacer. This compound serves as a scaffold for drug discovery, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are essential.
Properties
IUPAC Name |
4-[(2-pyridin-3-ylacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(8-10-2-1-7-15-9-10)16-12-5-3-11(4-6-12)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRZGSHYACCXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)acetamido]benzoic acid typically involves the reaction of 3-pyridineacetic acid with 4-aminobenzoic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(Pyridin-3-yl)acetamido]benzoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-3-yl)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamido group.
Scientific Research Applications
4-[2-(Pyridin-3-yl)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-3-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The pyridin-3-yl group in the target compound provides moderate lipophilicity (logP ~1.5–2.0). In contrast, DR-3-111 () incorporates a perfluorophenyl sulfonamide, drastically increasing hydrophobicity (logP >4), which enhances membrane permeability but may reduce aqueous solubility .
- Acidity : All compounds retain the benzoic acid moiety (pKa ~4.2–4.5), ensuring ionization at physiological pH, critical for binding to charged residues in target proteins .
- Thermal Stability: Compound 11c () exhibits a high melting point (249–251°C), attributed to strong intermolecular hydrogen bonding from the quinazolinone-thioacetamido group, whereas triazole-containing analogues () may lack such stability .
Biological Activity
4-[2-(Pyridin-3-yl)acetamido]benzoic acid, a compound with a unique molecular structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, interaction with biological macromolecules, and potential therapeutic effects.
Biological Activities
1. Enzyme Inhibition:
Research indicates that 4-[2-(Pyridin-3-yl)acetamido]benzoic acid exhibits significant enzyme inhibition properties. Notably, it has been studied for its potential to inhibit cholinesterases, which are crucial for neurotransmission and cognitive function. The compound's interaction with these enzymes suggests implications for treating neurodegenerative diseases such as Alzheimer's.
2. Interaction with Cytochrome P450:
The compound has also shown promise as a cytochrome P450 inhibitor. This characteristic is particularly relevant in pharmacology, where drug-drug interactions can pose risks during polypharmacy situations. The inhibition of cytochrome P450 enzymes can alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic settings.
3. Antiviral and Anti-inflammatory Properties:
In addition to enzyme inhibition, preliminary studies suggest that the compound may possess antiviral and anti-inflammatory activities. These properties are being explored for their potential applications in developing new therapeutic agents.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of 4-[2-(Pyridin-3-yl)acetamido]benzoic acid:
The mechanism by which 4-[2-(Pyridin-3-yl)acetamido]benzoic acid exerts its biological effects involves binding interactions with specific enzymes and receptors:
- Enzyme Binding: The compound likely binds at the active sites of target enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Interaction: It may also interact with cellular receptors involved in signaling pathways, influencing various biological responses.
Comparative Analysis
To contextualize the compound's activity, a comparison with structurally similar compounds highlights its unique features:
| Compound Name | CAS Number | Structural Similarity | Unique Features |
|---|---|---|---|
| 4-Pyridin-3-ylbenzoic acid | 1515244 | Moderate | Lacks acetamido group |
| 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid | 95388510 | High | Methyl substitution on benzene ring |
| Isoquinoline-5-carboxylic acid | 27810646 | Moderate | Different heterocyclic structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
